molecular formula C5H4F6O3 B071997 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid CAS No. 1547-36-0

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Cat. No.: B071997
CAS No.: 1547-36-0
M. Wt: 226.07 g/mol
InChI Key: NOHJBOWARMTILE-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound with the molecular formula C5H4F6O3. It is characterized by the presence of trifluoromethyl groups and a hydroxyl group attached to a butanoic acid backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid typically involves the reaction of 3-(trifluoromethyl)acrylic acid with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. These properties make it particularly valuable in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O3/c6-4(7,8)3(14,1-2(12)13)5(9,10)11/h14H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHJBOWARMTILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165701
Record name 3,3-Bis(trifluoromethyl)-3-hydroxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547-36-0
Record name 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1547-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001547360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Bis(trifluoromethyl)-3-hydroxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2H,2H-perfluoro-3-methylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the nature of the intermolecular interactions observed in the crystal structure of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid?

A1: The crystal structure of this compound reveals the presence of both intramolecular and intermolecular hydrogen bonds. [] Specifically, O—H⋯O hydrogen bonds are observed within the molecule and between molecules, leading to the formation of carboxylic acid dimers. Additionally, C—H⋯O contacts contribute to the formation of infinite strands along the a-axis of the crystal lattice. []

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